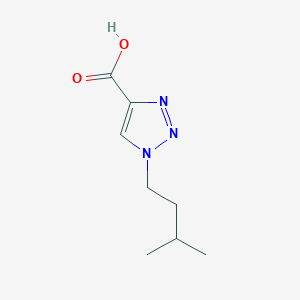
1-Chloro-3-iodo-5-methylbenzene
Vue d'ensemble
Description
1-Chloro-3-iodo-5-methylbenzene is an aromatic compound with the molecular formula C7H6ClI It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are replaced by chlorine, iodine, and methyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-iodo-5-methylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. One common method involves the iodination of 1-chloro-5-methylbenzene, followed by purification to isolate the desired product. The reaction typically requires an iodine source, such as iodine monochloride, and a catalyst like iron(III) chloride to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for the efficient separation and purification of the product to meet industrial standards. Techniques such as distillation and recrystallization are commonly employed to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-iodo-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form alkanes.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 1-chloro-3-cyano-5-methylbenzene when using potassium cyanide.
Oxidation: 1-Chloro-3-iodo-5-methylbenzoic acid.
Reduction: 1-Chloro-3-iodo-5-methylcyclohexane.
Applications De Recherche Scientifique
1-Chloro-3-iodo-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-chloro-3-iodo-5-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and iodine atoms act as leaving groups in substitution reactions, while the methyl group can undergo oxidation or reduction. The aromatic ring provides stability to the compound, allowing it to participate in a wide range of reactions .
Comparaison Avec Des Composés Similaires
1-Chloro-3-methylbenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodo-3-methylbenzene: Lacks the chlorine atom, affecting its reactivity and the types of reactions it can undergo.
1-Chloro-3-iodobenzene: Lacks the methyl group, which influences its oxidation and reduction reactions.
Uniqueness: 1-Chloro-3-iodo-5-methylbenzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The methyl group further enhances its versatility in chemical reactions, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
1-chloro-3-iodo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHIDHQDIWNMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303705 | |
| Record name | 1-Chloro-3-iodo-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-43-0 | |
| Record name | 1-Chloro-3-iodo-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-iodo-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Methylsulfanyl)cyclopropyl]methanol](/img/structure/B1422650.png)













